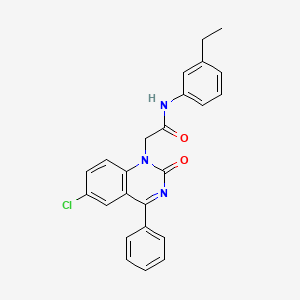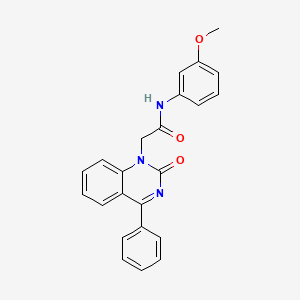![molecular formula C13H14BrNO4S B6543625 4-bromo-3-ethoxy-N-[(furan-2-yl)methyl]benzene-1-sulfonamide CAS No. 898653-74-2](/img/structure/B6543625.png)
4-bromo-3-ethoxy-N-[(furan-2-yl)methyl]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-ethoxy-N-[(furan-2-yl)methyl]benzene-1-sulfonamide is an organic compound belonging to the family of sulfonamides, a class of compounds that are widely used in the pharmaceutical industry for their antimicrobial and antifungal properties. It is an aromatic sulfonamide with a nitrogen-containing heterocyclic ring structure, and is commonly referred to as BEFS. BEFS has been used in various scientific research applications, such as the synthesis of other compounds, the study of enzyme-catalyzed reactions, and the development of new drugs. We will also discuss the future directions of BEFS research.
Scientific Research Applications
BEFS has been used in a variety of scientific research applications. It has been used as a substrate in the synthesis of other compounds, such as 2-amino-4-bromo-3-ethoxy-N-[(furan-2-yl)methyl]benzene-1-sulfonamide. It has also been used in the study of enzyme-catalyzed reactions, such as the hydrolysis of the sulfonamide group. Additionally, BEFS has been used in the development of new drugs, such as the antifungal drug itraconazole.
Mechanism of Action
The mechanism of action of BEFS is not fully understood. However, it is believed that the sulfonamide group of BEFS binds to the active site of an enzyme, thus inhibiting its activity. This inhibition of enzyme activity leads to the inhibition of the metabolic pathways that the enzyme is involved in.
Biochemical and Physiological Effects
The biochemical and physiological effects of BEFS are not fully understood. However, it is believed that BEFS may have antimicrobial and antifungal properties. Additionally, BEFS may have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
The main advantage of BEFS for laboratory experiments is its ease of synthesis. Additionally, BEFS is relatively stable and has a wide range of applications in scientific research. However, BEFS may have some limitations for laboratory experiments. For example, it may be difficult to obtain pure samples of BEFS, as it is a relatively new compound. Additionally, BEFS may be toxic and should be handled with caution.
Future Directions
There are many potential future directions for BEFS research. One potential direction is the development of new drugs based on the structure of BEFS. Additionally, further research could be conducted to determine the biochemical and physiological effects of BEFS. Furthermore, research could be conducted to investigate the mechanism of action of BEFS and the potential applications of BEFS in the study of enzyme-catalyzed reactions. Finally, further research could be conducted to improve the synthesis method of BEFS and to develop methods to obtain pure samples of BEFS.
Synthesis Methods
BEFS can be synthesized through a two-step process. The first step involves the reaction of bromoethanol and furan-2-ylmethylbenzene-1-sulfonyl chloride in the presence of a base, such as sodium hydroxide. The second step involves the reaction of the resulting intermediate compound with a sulfonamide, such as N,N-dimethylsulfamide, in the presence of a base, such as sodium hydroxide. The resulting product is BEFS.
properties
IUPAC Name |
4-bromo-3-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO4S/c1-2-18-13-8-11(5-6-12(13)14)20(16,17)15-9-10-4-3-7-19-10/h3-8,15H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJYBGAOGPLJEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CO2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B6543551.png)
![2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B6543554.png)
![N-[4-({2-[(3,4-difluorophenyl)formamido]ethyl}carbamoyl)phenyl]-4-fluorobenzamide](/img/structure/B6543559.png)
![N-[4-({2-[(2,4-difluorophenyl)formamido]ethyl}carbamoyl)phenyl]-4-fluorobenzamide](/img/structure/B6543566.png)
![4-fluoro-N-[4-({2-[(2-methoxyphenyl)formamido]ethyl}carbamoyl)phenyl]benzamide](/img/structure/B6543568.png)
![N-[4-({2-[(3,4-difluorophenyl)formamido]ethyl}carbamoyl)phenyl]-4-methylbenzamide](/img/structure/B6543576.png)
![N-[4-({2-[(2-chlorophenyl)formamido]ethyl}carbamoyl)phenyl]-4-methylbenzamide](/img/structure/B6543581.png)
![ethyl 2-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoate](/img/structure/B6543592.png)

![7-chloro-3-(3-fluorophenyl)-N-(3-methoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B6543605.png)

![2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B6543616.png)

![4-bromo-N-[(furan-2-yl)methyl]-5-methoxy-2-methylbenzene-1-sulfonamide](/img/structure/B6543629.png)